Ancymidol

Vue d'ensemble

Description

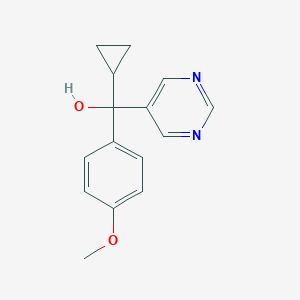

Ancymidol is a synthetic plant growth regulator primarily known for its ability to inhibit gibberellin biosynthesis. It is a pyrimidine-class compound with the chemical formula C15H16N2O2. This compound is widely used in horticulture to control plant growth and development by inhibiting the enzyme ent-kaurene oxidase, which is crucial in the gibberellin biosynthesis pathway .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ancymidol can be synthesized through a multi-step process involving the reaction of 4-methoxybenzyl cyanide with cyclopropylamine, followed by cyclization with formamide to form the pyrimidine ring. The final product is obtained through purification and crystallization .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the consistency and effectiveness of the final product .

Analyse Des Réactions Chimiques

Key Reactions:

-

Oxidation of ent-kaur-16-ene :

Ancymidol competitively inhibits the oxidation of ent-kaur-16-ene to ent-kaur-16-en-19-ol and ent-kaur-16-en-19-al in plant microsomes, with a reported inhibition constant () of .This compound binds to the enzyme active site, blocking sequential oxidations while sparing ent-kaur-16-en-19-oic acid oxidation .

-

Species Specificity :

The compound shows no inhibitory activity in rat liver microsomes or fungal (Fusarium moniliforme) systems, confirming its specificity to higher plants .

Interaction with Cytochrome P450 Enzymes

This compound induces a type II difference spectrum in oxidized plant microsomes, characterized by an absorption maximum at 427 nm and a minimum at 410 nm . This indicates direct binding to cytochrome P450’s heme iron, disrupting electron transfer during oxidation reactions.

Table 1: Pigment Changes in this compound-Treated Sunflower (21 Days Post-Treatment)

| Pigment | Control (mg·g⁻¹ FW) | This compound-Treated (mg·g⁻¹ FW) | Change (%) |

|---|---|---|---|

| Chlorophyll a | 1.17–1.60 | 1.43–1.63 | +20–23% |

| Chlorophyll b | 0.34–0.49 | 0.50–0.57 | +12–16% |

| Neoxanthin | 4.5 (peak height) | 5.8 (peak height) | +29% |

| Violaxanthin | 10.0 | 13.0 | +30% |

-

Mechanism : Increased pigment levels correlate with enhanced chloroplast density or delayed senescence, likely due to gibberellin suppression altering metabolic flux toward pigment synthesis .

Modulation of Carbohydrate and Protein Metabolism

In date palm (Phoenix dactylifera) tissue cultures, this compound (0.75 mg·L⁻¹) combined with phloroglucinol (50 mg·L⁻¹) elevated:

-

Total soluble carbohydrates : 271.0 µg·g⁻¹ FW (vs. 77.8 µg·g⁻¹ in controls) .

-

Protein content : ~3x increase compared to untreated controls .

No genetic variation was observed via RAPD analysis, confirming metabolic rather than genomic effects .

Physiological Growth Retardation

This compound reduces stem elongation and leaf area by inhibiting cell division and expansion. In sunflowers:

Table 2: Growth Parameters (21 Days Post-Treatment)

| Parameter | Control | 132 mg·L⁻¹ this compound | Reduction (%) |

|---|---|---|---|

| Height (cm) | 36.1–39.8 | 12.5–15.6 | 60–63% |

| Leaf area (cm²) | 635–1107 | 635–799 | 27–43% |

| Fresh weight (g) | 41.1–68.9 | 41.1–48.9 | 29–41% |

Environmental and Metabolic Stability

Applications De Recherche Scientifique

Plant Growth Regulation

Ancymidol is primarily used as a growth retardant in various plant species. It effectively reduces stem elongation, leaf area, and overall biomass.

Case Study: Effects on Maize Cells

A study demonstrated that this compound inhibits cellulose incorporation into the cell walls of maize cells, impairing growth without affecting cell viability. Concentrations below 500 µM led to a 60% reduction in cellulose content, while higher concentrations severely impacted growth metrics .

| Concentration (µM) | Cell Growth Impact | Cellulose Content Reduction |

|---|---|---|

| 500 | Moderate | ~60% |

| 1500 | Severe | Further reduction |

Case Study: Effects on Phaseolus vulgaris

Another study revealed that this compound significantly retarded shoot and root elongation in common bean plants. The reduction in gibberellin-like activity was noted, indicating its role in growth regulation .

Horticultural Applications

This compound is widely used in ornamental horticulture to control the size and shape of plants.

Case Study: Chrysanthemum Cultivation

In chrysanthemum production, granular this compound was incorporated into the soil, resulting in reduced plant height and delayed flowering. The study indicated that higher concentrations led to more pronounced effects on plant morphology .

| Application Method | Active Ingredient Concentration (% a.i.) | Height Reduction (%) |

|---|---|---|

| Granular | 0.01 | Significant |

| Spray | 0.5 | Moderate |

In Vitro Plant Propagation

This compound has been utilized to enhance in vitro rooting and shoot regeneration in various plant species.

Case Study: Asparagus Rooting

Research showed that increasing sucrose concentration in media containing this compound improved rooting percentages in asparagus nodal sections. Although this compound did not enhance rooting directly, it influenced the morphology of the resulting plantlets .

| Sucrose Concentration (%) | Rooting Percentage (%) |

|---|---|

| 0 | Low |

| 10 | Moderate |

| 20 | High |

Environmental and Safety Considerations

While this compound is effective as a growth regulator, its safety profile has been assessed through various toxicity studies.

Mécanisme D'action

Ancymidol exerts its effects by inhibiting the enzyme ent-kaurene oxidase, a cytochrome P450 monooxygenase that catalyzes the oxidation of ent-kaurene to ent-kaurenoic acid. This inhibition disrupts the gibberellin biosynthesis pathway, leading to reduced plant growth and development. Additionally, this compound has been shown to inhibit cellulose synthesis, affecting cell wall formation and cell expansion .

Comparaison Avec Des Composés Similaires

Ancymidol is unique in its dual action of inhibiting both gibberellin biosynthesis and cellulose synthesis. Similar compounds include:

Paclobutrazol: Another gibberellin biosynthesis inhibitor but does not affect cellulose synthesis.

Isoxaben: A cellulose synthesis inhibitor that does not inhibit gibberellin biosynthesis.

2,6-Dichlorobenzonitrile: Known for its cellulose synthesis inhibition but lacks gibberellin biosynthesis inhibition

This compound’s ability to target both pathways makes it a valuable tool in plant growth regulation and scientific research.

Activité Biologique

Ancymidol is a plant growth regulator that primarily functions as a growth retardant by inhibiting gibberellin biosynthesis. Recent research has uncovered additional biological activities, particularly its role as a cellulose synthesis inhibitor, which has significant implications for plant growth and development.

The primary mechanism by which this compound exerts its effects is through the inhibition of the enzyme ent-kaurene oxidase , a key enzyme in the gibberellin biosynthetic pathway. This inhibition leads to reduced levels of gibberellins, which are crucial for various growth processes including stem elongation and seed germination. However, studies have shown that this compound also inhibits cellulose synthesis independently of its effects on gibberellins, suggesting it targets a regulatory step in the cell wall synthesis pathway.

Key Findings:

- This compound has been shown to impair cellulose synthesis in plant cells, leading to malformations and eventual cell death when applied at higher concentrations (100 μM - 1 mM) .

- The malformation effects are concentration-dependent, with significant changes observed within 12 hours of treatment .

Effects on Plant Physiology

This compound's effects extend beyond mere growth retardation; it also influences cell morphology and viability. In studies involving BY-2 tobacco cells , treatment with this compound resulted in:

- Formation of bulges and spherical shapes in cells.

- A decrease in cell elongation and viability at higher concentrations.

- Induction of bi-nuclear cells and incomplete transverse cell walls, indicating disruption in normal cell division processes .

Comparative Studies

Comparative studies with other cellulose synthesis inhibitors like isoxaben and DCB have shown that while this compound shares some similarities with these compounds, it operates through distinct mechanisms. For instance, while isoxaben inhibits cellulose synthase directly, this compound appears to act at a regulatory level that coordinates cellulose synthesis with cell expansion .

Case Studies

- Cell Malformation in BY-2 Cells :

- Impact on Shoot Regeneration :

Toxicity and Safety Profile

The safety profile of this compound has been evaluated through various toxicity studies:

- Acute Toxicity : Considered slightly acutely toxic with an oral LD50 ranging from 400 to 4,000 mg/kg for liquids .

- Dermal Toxicity : No dermal irritation or systemic toxicity observed at high doses (up to 1000 mg/kg) .

- Developmental Toxicity : Studies indicate no significant developmental toxic effects in rats, establishing a no-effect level at 50 mg/kg/day .

Summary Table of Biological Effects

| Concentration (μM) | Effect on Cell Elongation | Cell Viability | Morphological Changes |

|---|---|---|---|

| 10 | Slightly inhibited | Decreased | Minor bulging |

| 100 | Significantly inhibited | Noticeably decreased | Bulges formed |

| 1000 | Complete inhibition | Severely decreased | Nearly spherical cells |

Propriétés

IUPAC Name |

cyclopropyl-(4-methoxyphenyl)-pyrimidin-5-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c1-19-14-6-4-12(5-7-14)15(18,11-2-3-11)13-8-16-10-17-9-13/h4-11,18H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUTDUHSNJYTCAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2CC2)(C3=CN=CN=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2034338 | |

| Record name | Ancymidol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2034338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White to beige granular crystals; [Reference #1] | |

| Record name | Ancymidol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9428 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000002 [mmHg] | |

| Record name | Ancymidol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9428 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

12771-68-5 | |

| Record name | (±)-Ancymidol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12771-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ancymidol [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012771685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ancymidol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2034338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-cyclopropyl-α-(4-methoxyphenyl)-5-pyrimidylmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.544 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANCYMIDOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3C86AL416Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.